Malt1-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malt1-IN-7 is a small molecule inhibitor targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in immune responses and inflammation. Inhibition of MALT1 has shown potential in treating various lymphomas and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malt1-IN-7 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the inhibitory activity and selectivity towards MALT1 .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to industrial-scale reactors .
Chemical Reactions Analysis
Types of Reactions
Malt1-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Malt1-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MALT1 in various biochemical pathways.
Biology: Helps in understanding the molecular mechanisms of immune responses and inflammation.
Medicine: Potential therapeutic agent for treating lymphomas and autoimmune diseases.
Industry: Could be used in the development of new drugs targeting MALT1
Mechanism of Action
Malt1-IN-7 exerts its effects by inhibiting the protease activity of MALT1. This inhibition disrupts the activation of the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory genes and decreased survival of lymphoma cells. The molecular targets involved include various components of the NF-κB pathway, such as IκB kinase and p65/RelA .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Malt1-IN-7 include other MALT1 inhibitors like MI-2 and ABBV-525. These compounds also target the protease activity of MALT1 and have shown potential in treating lymphomas and autoimmune diseases .
Uniqueness
This compound is unique due to its specific binding affinity and selectivity towards MALT1. It has been optimized to enhance its inhibitory activity while minimizing off-target effects, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C19H17F3N8O2S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-[7-[(1S)-1-methoxyethyl]-2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea |
InChI |
InChI=1S/C19H17F3N8O2S/c1-9(32-3)14-13(8-24-17-15(14)27-10(2)33-17)29-18(31)28-11-6-12(19(20,21)22)16(23-7-11)30-25-4-5-26-30/h4-9H,1-3H3,(H2,28,29,31)/t9-/m0/s1 |
InChI Key |
UVUPDKHEDALPJC-VIFPVBQESA-N |
Isomeric SMILES |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)[C@H](C)OC |
Canonical SMILES |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.